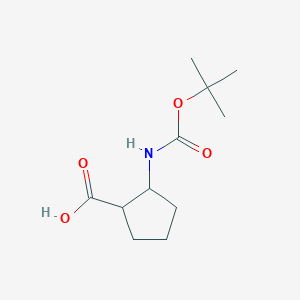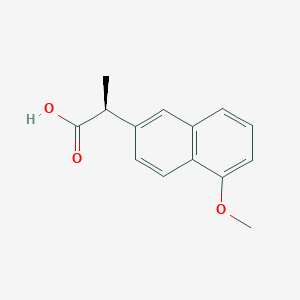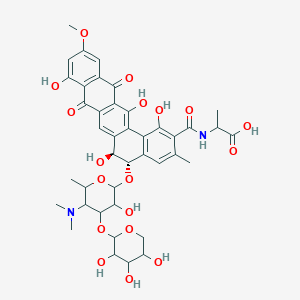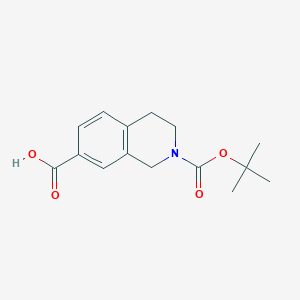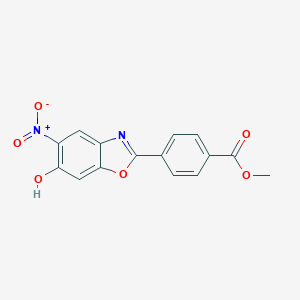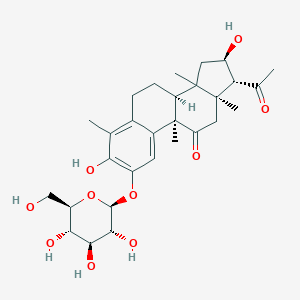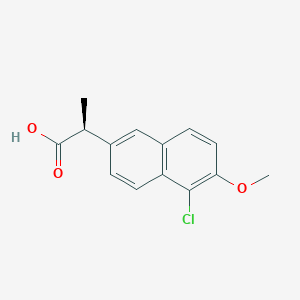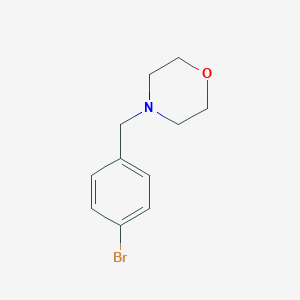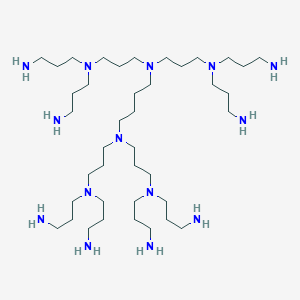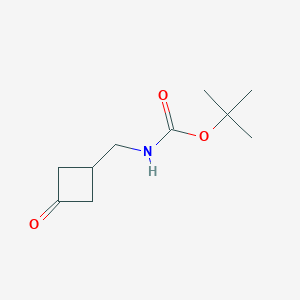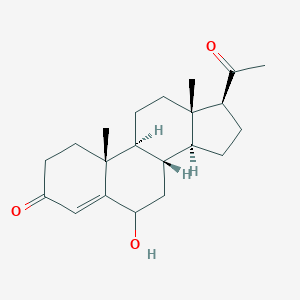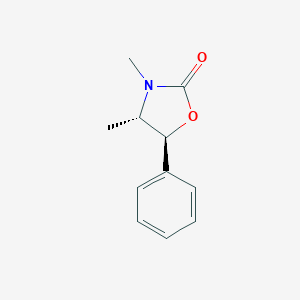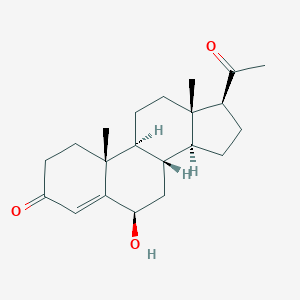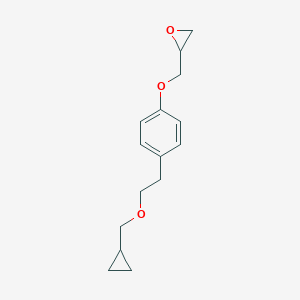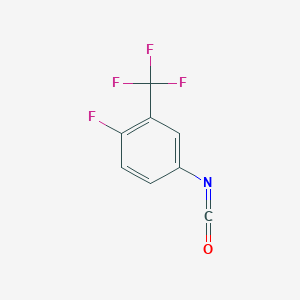
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is an isocyanate derivative . It has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves the use of 4-Fluoro-3-methylphenyl isocyanate as a reactant . It participates in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate can be found in various databases such as ChemSpider .Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative . It may also be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include a density of 1.4±0.1 g/cm³, boiling point of 181.5±40.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, enthalpy of vaporization of 41.8±3.0 kJ/mol, flash point of 68.9±17.0 °C, index of refraction of 1.450, molar refractivity of 40.8±0.5 cm³, and a molar volume of 151.8±7.0 cm³ .Wissenschaftliche Forschungsanwendungen
1. Enhancing Li-ion Battery Performance
4-Fluorophenyl isocyanate, a variant of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, has been utilized to improve Li-ion batteries' performance. The addition of isocyanate to electrolytes reduced the initial irreversible capacities during the solid electrolyte interface (SEI) formation on graphite surfaces, thereby enhancing the cycleability of the batteries. This improvement is attributed to isocyanate's high reactivity with oxygen groups like carboxyl and phenol, which are typically present in graphite and cause initial irreversible capacities in a graphite anode (Zhang, 2006).
2. Synthesis of Fluorinated Compounds
The isocyanate has been used in the regioselective addition to fluoroalkylated α,β-unsaturated imines, leading to the formation of fluorinated triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones. These compounds are synthesized through reactions with phenyl isocyanate and tosyl isocyanate, offering a pathway to create various fluorinated compounds with potential applications in diverse fields like pharmaceuticals and materials science (Fernández de Trocóniz et al., 2014).
3. Insecticide and Fungicide Production
Fluorinated aromatic isocyanates, like 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, serve as intermediates in producing herbicides, insecticides, and fungicides. Their synthesis involves unexpected rearrangements leading to N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties. These intermediates are also used in creating N-sulfenylcarbamate insecticides, highlighting a new principle of detoxification of carbamates by sulfenylation (Kuehle & Klauke, 1977).
4. Photophysical Processes Study
The photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzenes, has been studied in the gas phase. These studies, involving the photophysical processes at different wavelengths, contribute significantly to understanding the chemical properties and reactions of these compounds under various conditions, useful in fields like materials science and chemical engineering (Al-ani, 1973).
Safety And Hazards
The safety and hazards associated with 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include acute toxicity through oral, dermal, and inhalation routes, skin and eye irritation, respiratory and skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPYFFRLKJUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369881 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
139057-86-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



